molecular formula C22F45I B12756650 Pentatetracontafluoro-22-iododocosane CAS No. 29809-36-7

Pentatetracontafluoro-22-iododocosane

Cat. No.: B12756650
CAS No.: 29809-36-7
M. Wt: 1246.1 g/mol
InChI Key: XEPZXQWMUFPPFO-UHFFFAOYSA-N
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Description

Pentatetracontafluoro-22-iododocosane (CAS No. 263756-45-2) is a highly fluorinated iodinated alkane with the molecular formula C₂₂H₄F₄₁I and a molecular weight of 1174.10556 g/mol . Its systematic name reflects its structure: a 22-carbon docosane backbone substituted with 41 fluorine atoms (prefix "pentatetracontafluoro," indicating 45 fluorine atoms in total nomenclature, though the formula specifies 41 fluorines) and a single iodine atom at the 22nd carbon position. This compound belongs to the perfluoroalkyl iodides (PFAIs), a class of chemicals characterized by strong carbon-fluorine bonds and iodine as a terminal functional group.

Properties

CAS No.

29809-36-7

Molecular Formula

C22F45I

Molecular Weight

1246.1 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22-pentatetracontafluoro-22-iododocosane

InChI

InChI=1S/C22F45I/c23-1(24,3(27,28)5(31,32)7(35,36)9(39,40)11(43,44)13(47,48)15(51,52)17(55,56)19(59,60)21(63,64)65)2(25,26)4(29,30)6(33,34)8(37,38)10(41,42)12(45,46)14(49,50)16(53,54)18(57,58)20(61,62)22(66,67)68

InChI Key

XEPZXQWMUFPPFO-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentatetracontafluoro-22-iododocosane typically involves the iodination of a fluorinated precursor. One common method is the reaction of a fluorinated alkane with iodine in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective addition of iodine to the desired position on the carbon chain.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes followed by iodination. These processes are carried out in specialized reactors designed to handle the highly reactive fluorine gas and iodine. The production methods are optimized to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Pentatetracontafluoro-22-iododocosane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various fluorinated derivatives, while oxidation can produce fluorinated alcohols or ketones.

Scientific Research Applications

Pentatetracontafluoro-22-iododocosane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds.

    Biology: The compound’s stability and resistance to degradation make it useful in studying biological systems.

    Medicine: Its unique properties are being explored for potential use in drug delivery systems.

    Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical attack.

Mechanism of Action

The mechanism of action of pentatetracontafluoro-22-iododocosane involves its interaction with molecular targets through its fluorine and iodine atoms. The fluorine atoms can form strong bonds with other elements, while the iodine atom can participate in various chemical reactions. These interactions can affect the compound’s behavior in different environments and its reactivity with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Pentatetracontafluoro-22-iododocosane is best contextualized against analogous perfluorinated iodinated alkanes. Below is a comparative analysis based on available

Structural and Compositional Differences

Compound Name (CAS No.) Backbone Length Fluorine Substitution Iodine Position Molecular Formula Molecular Weight (g/mol)
This compound (263756-45-2) C22 (docosane) 41 F atoms 22 C₂₂H₄F₄₁I 1174.11
Nonatetracontafluoro-24-iodotetracosane (39823-55-7) C24 (tetracosane) 49 F atoms 24 C₂₄H₀F₄₉I* ~1350†
Heptadecafluoro-1,1'-[1,4-butanediylbis(oxy)]bis(nonene) (84029-52-7) C9 (nonene) ×2 + C4 (butane) bridge 17 F atoms per chain N/A (oxygen-bridged) C₂₂H₁₄F₃₄O₂ ~1080†

Notes:

  • Nonatetracontafluoro-24-iodotetracosane has a longer carbon backbone (C24 vs. C22) and higher fluorine substitution (49 F vs. 41 F), likely enhancing its hydrophobicity and thermal stability .
  • Oxygen-bridged compounds (e.g., 84029-52-7) exhibit distinct reactivity due to ether linkages, enabling applications in fluorinated surfactants but reducing thermal stability compared to fully fluorinated alkanes .

Functional and Application Differences

  • Iodine Reactivity : The terminal iodine in this compound facilitates nucleophilic substitutions, making it a precursor for perfluoroalkylation reactions. This contrasts with oxygen-bridged analogs (e.g., 84029-52-7), where iodine is absent, limiting their utility in iodine-mediated syntheses .
  • Fluorine Density: Higher fluorine content in Nonatetracontafluoro-24-iodotetracosane (49 F) may improve resistance to solvents and acids compared to this compound (41 F), though this requires experimental validation .
  • Backbone Rigidity : Shorter-chain compounds like this compound may exhibit lower viscosity and higher volatility than longer-chain analogs (e.g., C24 derivatives), influencing their suitability for coatings or lubricants .

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